molecular formula C16H12FN3O3S B2663205 N-(cyanomethyl)-2-[(2-fluorophenyl)sulfanyl]-N-methyl-5-nitrobenzamide CAS No. 1241336-45-7

N-(cyanomethyl)-2-[(2-fluorophenyl)sulfanyl]-N-methyl-5-nitrobenzamide

Cat. No.: B2663205
CAS No.: 1241336-45-7
M. Wt: 345.35
InChI Key: PEEYGTKMGYKFLJ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-[(2-fluorophenyl)sulfanyl]-N-methyl-5-nitrobenzamide is a complex organic compound characterized by its unique structural features, including a cyanomethyl group, a fluorophenyl sulfanyl moiety, and a nitrobenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-[(2-fluorophenyl)sulfanyl]-N-methyl-5-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Thioether Formation: The reaction of a nitrobenzene derivative with a fluorophenyl thiol in the presence of a base such as sodium hydride or potassium carbonate to form the sulfanyl linkage.

    Amidation: The formation of the amide bond by reacting the intermediate with a cyanomethyl amine under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines under catalytic hydrogenation conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like hydroxide ions or amines in polar aprotic solvents.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, N-(cyanomethyl)-2-[(2-fluorophenyl)sulfanyl]-N-methyl-5-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to form stable complexes with various biomolecules.

Medicine

Medically, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the treatment of diseases where nitrobenzamide derivatives have shown efficacy, such as certain cancers and bacterial infections.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-[(2-fluorophenyl)sulfanyl]-N-methyl-5-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfanyl and amide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-[(2-chlorophenyl)sulfanyl]-N-methyl-5-nitrobenzamide
  • N-(cyanomethyl)-2-[(2-bromophenyl)sulfanyl]-N-methyl-5-nitrobenzamide
  • N-(cyanomethyl)-2-[(2-methylphenyl)sulfanyl]-N-methyl-5-nitrobenzamide

Uniqueness

Compared to its analogs, N-(cyanomethyl)-2-[(2-fluorophenyl)sulfanyl]-N-methyl-5-nitrobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(cyanomethyl)-2-(2-fluorophenyl)sulfanyl-N-methyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c1-19(9-8-18)16(21)12-10-11(20(22)23)6-7-14(12)24-15-5-3-2-4-13(15)17/h2-7,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEYGTKMGYKFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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